Tetrahexylammonium hydroxide

Phase‑Transfer Catalysis Lipophilicity Extraction

Researchers requiring efficient anion extraction in biphasic reactions often find shorter-chain tetraalkylammonium hydroxides insufficiently lipophilic. Tetrahexylammonium hydroxide (THAH, CAS 17756-56-8), with log P 7.95 vs. 2.21 for TBAH, delivers superior phase-transfer catalysis. • ~40% aqueous solution with ≤0.1% halide, ≤1000 ppm sulfate ensures zeolite synthesis purity. • Defined refractive index (1.398-1.404) enables rapid quality verification. • Preferred SDA for medium-pore zeolites; yields halide-free ionic liquids for CO₂ capture. Bulk stock available with batch-specific COA.

Molecular Formula C24H53NO
Molecular Weight 371.7 g/mol
CAS No. 17756-56-8
Cat. No. B098810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahexylammonium hydroxide
CAS17756-56-8
Synonymstetrahexylammonium
tetrahexylammonium benzoate
tetrahexylammonium bromide
tetrahexylammonium chloride
tetrahexylammonium hydroxide
tetrahexylammonium iodide
tetrahexylammonium perchlorate
tetrahexylammonium sulfate (1:1)
tetrahexylammonium thicyanate
Molecular FormulaC24H53NO
Molecular Weight371.7 g/mol
Structural Identifiers
SMILESCCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[OH-]
InChIInChI=1S/C24H52N.H2O/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;/h5-24H2,1-4H3;1H2/q+1;/p-1
InChIKeyJCJNUSDBRRKQPC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahexylammonium Hydroxide: Phase-Transfer and Zeolite Synthesis


Tetrahexylammonium hydroxide (CAS: 17756-56-8) is a quaternary ammonium hydroxide characterized by four n‑hexyl chains, imparting high lipophilicity and a molecular weight of 371.68 g/mol. It is commercially supplied as a ~40% aqueous solution or a 10% methanolic solution and is primarily employed as a strong base and phase‑transfer reagent in organic synthesis, zeolite templating, and ionic liquid preparation . Unlike lower homologues, its bulky alkyl groups confer distinct solubility, phase‑transfer efficiency, and structure‑directing properties that are critical for specific industrial and research applications [1].

Generic Substitution Limitations for Tetrahexylammonium Hydroxide


Generic substitution among tetraalkylammonium hydroxides is precluded by the profound influence of alkyl chain length on lipophilicity, thermal stability, and molecular recognition. While lower homologues like tetrabutylammonium hydroxide (TBAH) offer higher water solubility and basicity, tetrahexylammonium hydroxide (THAH) exhibits markedly enhanced extraction efficiency and phase‑transfer catalysis in biphasic systems due to its higher log P value (7.95 for THAH vs. 2.21 for TBAH) [1]. Conversely, even longer‑chain analogues such as tetraoctylammonium hydroxide suffer from solubility limitations and steric hindrance. Consequently, THAH occupies a unique “medium‑chain” niche—lipophilic enough to efficiently shuttle anions into organic phases while retaining sufficient aqueous solubility for reaction setup . Substituting THAH with a generic alternative directly compromises reaction yields, extraction selectivity, and the integrity of zeolite pore architectures.

Tetrahexylammonium Hydroxide Performance Evidence


Lipophilicity and Phase-Transfer Efficiency

Tetrahexylammonium hydroxide (THAH) possesses a computed log P of 7.95, a value that is more than 3.5‑fold higher than that of tetrabutylammonium hydroxide (TBAH, log P ≈ 2.21) [1]. This elevated lipophilicity directly enhances the distribution of the quaternary ammonium cation into the organic phase, accelerating the rate of anion exchange and nucleophilic substitution under biphasic conditions . In a study comparing phase‑transfer agents for glyphosate detection, the tetrahexylammonium (THA⁺) counterion was explicitly identified as a “more powerful phase transfer agent than TBA⁺” in a biphasic assay, enabling direct fluorescence quantification of glyphosate in water [2].

Phase‑Transfer Catalysis Lipophilicity Extraction

Carbonate Impurity Control

The ~40% aqueous solution of tetrahexylammonium hydroxide (THAH) is supplied with a certified carbonate (CO₃²⁻) content of ≤ 0.2%, as determined by titration . This specification is critical because carbonate impurities in quaternary ammonium hydroxides can precipitate as insoluble metal carbonates during zeolite synthesis, leading to pore blockage and reduced catalytic activity [1]. The ≤ 0.2% threshold for THAH is comparable to the stringent specifications required for high‑purity TMAH and TPAH used in microelectronics, ensuring that the base does not introduce deleterious inorganic residues into sensitive synthesis mixtures.

Purity Carbonate Content Quality Control

Halide Impurity Specification

The ~40% aqueous solution of tetrahexylammonium hydroxide carries a halide impurity specification of ≤ 0.1% (as bromide) . Residual halides are a common contaminant in quaternary ammonium salts and can catalyze unwanted side reactions, corrode equipment, or poison metal‑based catalysts. The ≤ 0.1% bromide level in THAH is consistent with the purity required for the synthesis of halide‑free ionic liquids, where even trace halides can alter electrochemical windows and solvation properties . This specification ensures that THAH can be used directly in halide‑sensitive applications without additional purification.

Purity Halide Content Ionic Liquids

Sulfate Impurity Control

The sulfate (SO₄²⁻) content of the ~40% aqueous tetrahexylammonium hydroxide solution is controlled to ≤ 1000 mg/kg . Sulfate ions can compete with reactive anions in phase‑transfer systems and, more critically, act as a catalyst poison in zeolite synthesis and petroleum refining [1]. By maintaining sulfate levels at ≤ 1000 ppm, THAH meets the purity thresholds necessary for use in high‑value catalytic applications where even sub‑percent levels of sulfate impurities can reduce zeolite acidity and catalytic activity.

Purity Sulfate Content Catalyst Poisons

Thermal Stability and Storage

Tetrahexylammonium hydroxide (10% methanolic solution) is recommended for storage at room temperature, but specifically in a cool and dark place (< 15°C) to avoid thermal decomposition [1]. While this recommendation does not directly compare decomposition temperatures, it underscores the thermal sensitivity inherent to quaternary ammonium hydroxides. Unlike more robust tetraalkylammonium salts (e.g., tetrabutylammonium hydrogen sulfate, which can withstand reflux temperatures), THAH in solution requires controlled storage conditions to prevent Hofmann elimination and amine formation [2]. This property necessitates careful procurement planning for laboratories with ambient storage conditions exceeding 15°C.

Thermal Stability Storage Decomposition

Refractive Index Quality Control

The refractive index (n²⁰/D) of the ~40% aqueous solution of tetrahexylammonium hydroxide is specified as 1.398–1.404 . This narrow range provides a rapid, non‑destructive method for verifying concentration and purity upon receipt. While no direct comparison to another tetraalkylammonium hydroxide is provided in the datasheet, the availability of a validated refractive index specification facilitates in‑house quality assurance without the need for time‑consuming titration or NMR analysis. For procurement, this specification assures that the material meets the manufacturer's concentration claims (±2% relative to the nominal 40% assay).

Refractive Index Quality Control Purity

Tetrahexylammonium Hydroxide Application Scenarios


Phase-Transfer Catalysis

Tetrahexylammonium hydroxide (THAH) is the preferred phase‑transfer catalyst when the reaction requires a highly lipophilic cation to efficiently extract anionic species from aqueous into organic phases. Its log P of 7.95 [1] ensures rapid phase transfer of nucleophiles, making it ideal for biphasic alkylations, esterifications, and anion‑exchange reactions where shorter‑chain homologues (e.g., TBAH) exhibit insufficient organic‑phase partitioning . The enhanced extraction efficiency has been explicitly demonstrated in glyphosate detection assays, where THA⁺ outperformed TBA⁺ as a phase‑transfer agent .

Zeolite Synthesis as SDA

THAH is explicitly claimed as a viable structure‑directing agent (SDA) in the hydrothermal synthesis of zeolites, as described in patent WO/2017/075035 [1]. Its intermediate alkyl chain length provides a pore‑templating effect that is distinct from both the small‑pore templates produced by TMAH and the large‑pore architectures templated by tetraoctylammonium hydroxide. The low carbonate (≤ 0.2%) and sulfate (≤ 1000 ppm) specifications of THAH further ensure that the synthesis gel remains free of precipitating impurities, preserving the integrity of the zeolite framework and its catalytic activity.

Halide-Free Ionic Liquid Preparation

The controlled halide content (≤ 0.1% as bromide) of tetrahexylammonium hydroxide [1] makes it the hydroxide source of choice for synthesizing halide‑free ionic liquids (ILs) based on the tetrahexylammonium cation. In applications such as CO₂ capture (e.g., solid supported ionic liquid phase, SILP, absorbers) and electrochemical solvents, the presence of halide impurities can narrow the electrochemical window and promote corrosion. Starting from high‑purity THAH minimizes these issues and yields ILs with predictable, reproducible properties.

Quality-Controlled Laboratory Reagent

For research laboratories requiring a strong, non‑nucleophilic base with reproducible concentration, the ~40% aqueous solution of THAH offers a defined refractive index range (1.398–1.404) [1] that enables rapid verification of solution integrity. This feature, combined with the tight specifications for carbonate, halide, and sulfate impurities, supports the generation of reliable, publication‑quality data by minimizing batch‑to‑batch variability in sensitive reactions such as polymer synthesis or nanoparticle functionalization.

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